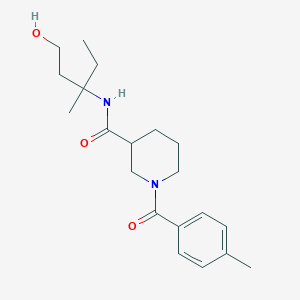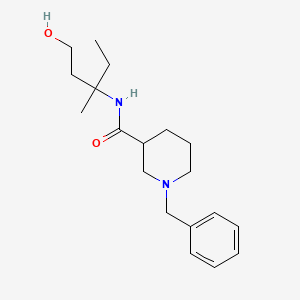![molecular formula C20H23NO2 B6637987 [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone, also known as HPPH, is a chemical compound with potential applications in scientific research. HPPH is a piperidine derivative that has been synthesized and studied for its potential use in treating various medical conditions. In
Mechanism of Action
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone is believed to exert its effects through the modulation of various biological targets, including enzymes and receptors. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of various enzymes and receptors. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has several advantages for use in lab experiments, including its high purity levels and well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone, including its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further studies are needed to establish its safety and efficacy in vivo, as well as to explore its potential as a drug candidate. Additionally, studies are needed to elucidate the mechanism of action of this compound and to identify other biological targets that it may interact with.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure this compound suitable for scientific research applications. This compound has shown potential for use in the treatment of cancer, Alzheimer's disease, and other neurological disorders, and further studies are needed to establish its safety and efficacy in vivo.
Synthesis Methods
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone can be synthesized through a multi-step process, which involves the reaction of piperidine with benzaldehyde to form 4-benzylpiperidine. The resulting compound is then reacted with formaldehyde to produce 4-benzylpiperidin-4-ol, which is then treated with phenylmagnesium bromide to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with purity levels suitable for scientific research applications.
Scientific Research Applications
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has shown potential for use in scientific research due to its ability to interact with various biological targets. Studies have shown that this compound can modulate the activity of certain enzymes and receptors, which may have implications for the treatment of various medical conditions. This compound has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
[1-[[4-(hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-15-17-8-6-16(7-9-17)14-21-12-10-19(11-13-21)20(23)18-4-2-1-3-5-18/h1-9,19,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDBSSKILQDRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)




![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)